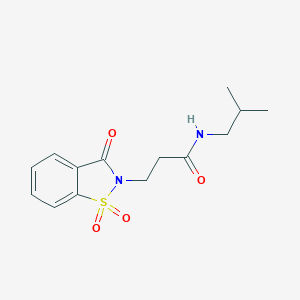

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide typically involves the reaction of benzisothiazole derivatives with appropriate amides under controlled conditions. One common method involves the use of phosphorus oxychloride as a catalyst to facilitate the reaction between phenylthiosemicarbazide and methoxy cinnamic acid . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The benzisothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzisothiazoles exhibit significant antimicrobial properties. The compound has been studied for its potential efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the dioxido and oxo groups enhances its interaction with microbial enzymes, potentially leading to inhibition of cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

Studies have shown that benzisothiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism has been explored in vitro with promising results against several cancer cell lines.

Biochemical Applications

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit carbonic anhydrase has been documented, which could have implications for treating conditions like glaucoma and epilepsy.

Fluorescent Probes

Due to its unique molecular structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to fluoresce upon binding to certain biomolecules makes it a valuable tool for studying protein interactions and cellular processes.

Materials Science

Polymer Additives

In materials science, derivatives of benzisothiazoles are being investigated as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers used in coatings and packaging materials.

Nanotechnology Applications

The compound's unique properties make it suitable for use in nanotechnology, particularly in the development of nanoscale drug delivery systems. Its ability to form stable complexes with various drugs allows for targeted delivery, improving therapeutic efficacy while minimizing side effects.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Inhibition of microbial enzymes |

| Anticancer properties | Induction of apoptosis via DNA interaction | |

| Biochemistry | Enzyme inhibition | Inhibition of carbonic anhydrase |

| Fluorescent probes | Binding to biomolecules leading to fluorescence | |

| Materials Science | Polymer additives | Enhanced thermal stability and mechanical properties |

| Nanotechnology | Targeted drug delivery systems |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial activity of various benzisothiazole derivatives against resistant bacterial strains. The compound was found to be effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding suggests that further development could lead to novel anticancer therapies.

Mecanismo De Acción

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share a similar benzisothiazole core structure and exhibit comparable biological activities.

1,3,4-Oxadiazole Derivatives:

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is unique due to its specific substitution pattern and the presence of the isobutylpropanamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H13N2O5S

- Molecular Weight : 283.30 g/mol

- CAS Number : 16477-31-9

The structure includes a benzisothiazole moiety which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that compounds containing the benzisothiazole structure exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacterial strains. A specific study demonstrated that benzisothiazolinone, a related compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low μg/mL range .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Similar compounds in the benzisothiazole family have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may modulate inflammatory pathways, possibly through inhibition of NF-kB signaling .

Toxicity and Safety Profile

Toxicological assessments reveal that while benzisothiazole derivatives can exhibit beneficial effects, they also present certain risks. Acute toxicity studies have classified related compounds with LD50 values indicating moderate toxicity levels. For example, benzisothiazolinone has reported LD50 values ranging from 670 mg/kg to 1150 mg/kg in various animal models . Furthermore, dermal absorption studies indicate significant absorption rates in animal models, suggesting caution in handling these compounds.

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various benzisothiazole derivatives. Among these, a derivative similar to this compound showed promising results against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammatory diseases, researchers evaluated the effects of a benzisothiazole derivative on macrophage activation. The results indicated that treatment with this compound reduced the expression of pro-inflammatory markers and improved outcomes in models of acute lung injury . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Propiedades

IUPAC Name |

N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-10(2)9-15-13(17)7-8-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUBHCUCKQBNIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.